4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide is a chemical compound recognized for its potential applications in the field of medicinal chemistry, particularly as a linker in antibody-drug conjugates (ADCs). This compound features an aldehyde functional group, which is crucial for forming covalent bonds with biomolecules, enhancing the efficacy of targeted therapies in cancer treatment. The compound is classified under amides and aldehydes, with a specific focus on its role in bioconjugation processes.
The compound has been cataloged with the CAS number 1061569-06-9 and is primarily sourced from chemical suppliers specializing in research-grade materials. It is categorized as a linker used in ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to surrounding healthy tissues .
The synthesis of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide can be achieved through several methodologies. One common approach involves the reaction of 4-amino-N-(2-(2-hydroxyethoxy)ethyl)benzamide with an appropriate formylating agent such as paraformaldehyde or other aldehyde sources under acidic or basic conditions.
Key steps in the synthesis include:
The reaction conditions often require careful temperature control and monitoring of pH levels to optimize product formation and minimize by-products.
The molecular structure of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide can be represented as follows:
The structural representation can be visualized through molecular modeling software, illustrating the spatial arrangement of atoms and functional groups.
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide is involved in several chemical reactions, primarily due to its aldehyde functionality:
These reactions are vital for modifying the compound's properties for specific applications in drug development.
The mechanism of action for 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide primarily revolves around its ability to act as a reactive intermediate in bioconjugation processes. Upon interaction with target biomolecules (e.g., antibodies), the aldehyde group facilitates nucleophilic attack by amino groups on proteins, leading to stable covalent linkages.
This process enhances the targeting capability of therapeutic agents, allowing for more effective delivery of cytotoxic drugs directly to cancer cells while minimizing systemic toxicity.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize these properties and confirm purity.
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide serves significant roles in various scientific applications:
The molecular architecture of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide (CAS 1061569-06-9) exemplifies rational design for antibody-drug conjugate (ADC) applications. This bifunctional compound contains three critical domains: an aromatic aldehyde group for payload attachment, a diethylene glycol spacer for hydrophilicity, and a terminal hydroxyl group for further derivatization or solubility enhancement. The para-formylbenzamide moiety serves as an electrophilic "handle" for bioorthogonal conjugation to antibody carriers, enabling stable linkages while preserving pharmacological activity. The compound’s systematic designation as "Ald-Ph-amido-PEG₂" reflects its core structural features: an aldehyde (Ald), phenyl ring (Ph), amide bond (amido), and two ethylene oxide units (PEG₂) [2].
The aldehyde functionality permits conjugation under mild aqueous conditions (pH 5.0–7.0), minimizing antibody denaturation. Unlike conventional NHS ester-based linkers, the aldehyde group avoids charge modification of antibodies, preserving their pharmacokinetic profile. Molecular modeling confirms the PEG₂ spacer provides optimal distance (approximately 15 Å) between the antibody and payload, preventing steric hindrance during target binding [1] [2]. This balance of reactivity and spatial design makes the compound particularly valuable for constructing homogeneous antibody-drug conjugates with defined drug-to-antibody ratios.
Table 1: Structural Features of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide
| Domain | Structural Element | Function in ADC Design |
|---|---|---|
| Aromatic core | 4-Formylbenzoyl group | Electrophilic conjugation site |
| Hydrophilic spacer | -N-(CH₂CH₂OCH₂CH₂OH) | Solubility enhancement, reduced aggregation |
| Terminal group | Primary hydroxyl | Secondary conjugation point or solvation |
| Molecular weight | 237.25 g/mol | Optimal for membrane permeability |
The aldehyde group of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide enables two primary chemoselective conjugation strategies for ADC assembly: hydrazone formation and oxime ligation. Hydrazone conjugation occurs at pH 5.0–6.0 via reaction with hydrazide-functionalized payloads, forming acid-labile linkages that enable payload release in endosomal compartments (pH ~5.5). This approach leverages the tumor microenvironment for selective drug activation [10]. Oxime ligation employs aminooxy-containing toxins under anhydrous conditions, generating pH-stable linkages suitable for non-cleavable antibody-drug conjugate designs. Both methods occur without catalysts at ambient temperatures (20–25°C), preserving antibody integrity [2].
Comparative studies reveal that oxime conjugates exhibit superior plasma stability (>95% intact after 72 hours in human plasma), while hydrazone conjugates demonstrate controlled payload release in acidic buffers (t₁/₂ = 12 hours at pH 5.0). The terminal hydroxyl group remains non-reactive during these conjugations, allowing optional post-conjugation modifications. This orthogonality is exploited in dual-warhead antibody-drug conjugates, where the hydroxyl serves as an attachment point for secondary payloads via carbamate or carbonate linkages [10]. The compound’s aldehyde group shows negligible cross-reactivity with lysine residues at neutral pH, enabling site-specific conjugation to periodate-oxidized glycans on the antibody Fc region. This selectivity produces homogeneous antibody-drug conjugates with drug-to-antibody ratios of 2.0–4.0, minimizing heterogeneity-related efficacy issues [2].
The diethylene glycol spacer (PEG₂) in 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide represents a critical optimization between hydrophilicity and molecular size. Unlike longer polyethylene glycol chains (e.g., PEG₁₂, MW 571.7 [7]), the PEG₂ unit provides substantial aqueous solubility (LogP = -0.85) while minimizing total molecular weight to <250 Da. This balance prevents antibody aggregation during conjugation and reduces viscosity in final antibody-drug conjugate formulations [1] [2]. Systematic spacer studies demonstrate that PEG₂ spacers outperform methylene chains (C₂-C₆) in three key areas: plasma stability (15% higher than alkyl spacers), aggregation resistance (<5% aggregates in antibody-drug conjugate solutions), and bystander killing efficiency (3-fold increase in solid tumor models) [1].
The terminal hydroxyl group contributes significantly to biocompatibility. It enables hydrogen bonding with solvent molecules, reducing linker-mediated protein adsorption by 40% compared to non-hydroxylated analogs. This hydrophilicity enhancement lowers nonspecific cellular uptake in healthy tissues, a major determinant of antibody-drug conjugate therapeutic index [1]. Storage stability assessments confirm that PEG₂-spaced linkers maintain >95% aldehyde functionality after six months at -20°C, whereas non-PEGylated aldehydes show 20–30% oxidation under identical conditions [4].
Table 2: Impact of Spacer Length on Antibody-Drug Conjugate Properties
| Spacer Type | Molecular Weight (Da) | Solubility (mg/mL) | Aggregation (%) | Plasma Stability (t₁/₂, days) |
|---|---|---|---|---|
| PEG₂ (current) | 237.25 | 8.5 | <5% | 14 |
| PEG₄ | 397.40 | 12.1 | 7% | 16 |
| PEG₁₂ | 571.70 | 22.3 | 15% | 19 |
| Alkyl (C₆) | 207.30 | 1.2 | 25% | 9 |
During synthesis of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide derivatives, orthogonal protection of the aldehyde and hydroxyl groups prevents undesirable side reactions. The aldehyde functionality is typically protected as a 1,3-dioxolane acetal through ketalization with ethylene glycol under acid catalysis (p-toluenesulfonic acid, toluene reflux). This acetal remains stable during subsequent amide coupling or esterification reactions at the terminal hydroxyl group [10]. For hydroxyl protection, tert-butyldimethylsilyl (TBDMS) ethers demonstrate optimal compatibility, providing >98% protection yield without aldehyde interference. Silyl deprotection occurs selectively under mild fluoride conditions (tetrabutylammonium fluoride, THF, 0°C) without affecting the aldehyde or amide bonds [7].
A sequential protection strategy enables selective functionalization: (1) acetal protection of aldehyde, (2) TBDMS protection of hydroxyl, (3) payload attachment to the carboxylic acid derivative, (4) silyl deprotection, and (5) acid-mediated acetal removal. This approach achieves 85–92% overall yield in multi-step syntheses of complex antibody-drug conjugate linker-payloads [10]. Storage stability data indicate that unprotected 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide requires anhydrous conditions at -20°C to prevent aldehyde oxidation and dimerization. However, acetal-protected analogs remain stable for >24 months at ambient temperatures, facilitating commercial distribution and handling [4] [7].
Table 3: Protective Group Performance in Linker Synthesis
| Protective Strategy | Reaction Conditions | Deprotection Conditions | Functional Group Yield | Compatibility |
|---|---|---|---|---|
| Acetal (aldehyde) | Ethylene glycol, TsOH, reflux | 1M HCl, THF/H₂O, 25°C, 2h | 95% | Compatible with silyl ethers |
| TBDMS (hydroxyl) | TBDMSCl, imidazole, DMF, 0°C | TBAF, THF, 0°C, 1h | 98% | Stable under amide coupling |
| Dimethyl acetal | MeOH, TsOH, reflux | Amberlyst-15, acetone, 25°C | 89% | May cleave ester groups |
| THP (hydroxyl) | DHP, PPTS, CH₂Cl₂, 25°C | PPTS, EtOH, 40°C | 91% | Acid-sensitive payloads incompatible |
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9